molecular formula C8H8ClNaO B13760645 Sodium 4-chloro-3,5-dimethylphenolate CAS No. 54983-54-9

Sodium 4-chloro-3,5-dimethylphenolate

Cat. No.: B13760645
CAS No.: 54983-54-9
M. Wt: 178.59 g/mol
InChI Key: IUJGTVGVLAYVKG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-chloro-3,5-dimethylphenolate can be synthesized through the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide. The reaction typically involves dissolving 4-chloro-3,5-dimethylphenol in an appropriate solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 4-chloro-3,5-dimethylphenol and sodium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-3,5-dimethylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenol ring, which enhances its antimicrobial activity compared to other phenolic compounds. The presence of chlorine and methyl groups on the phenol ring increases its lipophilicity, allowing for better integration into microbial cell membranes and more effective disruption of membrane integrity .

Biological Activity

Sodium 4-chloro-3,5-dimethylphenolate, also known as sodium p-chloro-m-cresolate (CAS Number: 54983-54-9), is a compound with significant biological activity. It is primarily used as a biocide and preservative in various applications, including cosmetics and medical products. This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its efficacy and safety.

PropertyValue
Molecular FormulaC₈H₈ClNaO
Molecular Weight178.59 g/mol
Melting Point115.5 °C
Boiling Point246 °C
DensityNot Available
Flash Point105.9 °C
Solubility250 mg/L in water

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. Studies have shown that it is effective against pathogens commonly found in healthcare settings.

Case Study: Efficacy Against Bacterial Strains

A study conducted by Yamano et al. (2009) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1%. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Degradation and Environmental Impact

Research has also focused on the degradation of this compound in environmental settings. A study published in Environmental Science & Technology explored its degradation under Fenton-like conditions using nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide.

Key Findings:

  • Complete degradation of the compound was achieved within 30 minutes at neutral pH.
  • The study highlighted the importance of reactive oxygen species (- OH) in the degradation process.
  • Removal efficiencies were significantly influenced by initial concentrations of the compound and the dosage of nZVI and H₂O₂ used.

Toxicological Profile

The toxicological profile of this compound indicates it has a moderate toxicity level. The oral LD50 for rats is reported to be approximately 3830 mg/kg, classifying it as harmful but not highly toxic . Its irritant properties necessitate careful handling in laboratory and industrial settings.

The primary mechanism by which this compound exerts its antimicrobial effects involves:

  • Membrane Disruption : The compound integrates into microbial membranes, altering permeability.
  • Protein Denaturation : It denatures proteins essential for microbial survival and replication.
  • Inhibition of Metabolic Pathways : It disrupts vital metabolic processes within the microorganisms.

Properties

CAS No.

54983-54-9

Molecular Formula

C8H8ClNaO

Molecular Weight

178.59 g/mol

IUPAC Name

sodium;4-chloro-3,5-dimethylphenolate

InChI

InChI=1S/C8H9ClO.Na/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

IUJGTVGVLAYVKG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[O-].[Na+]

Related CAS

88-04-0 (Parent)

Origin of Product

United States

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